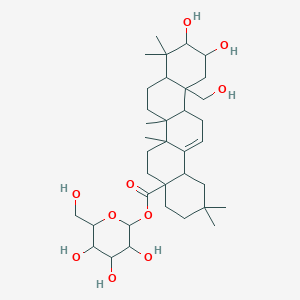

3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate

Description

(2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester is a complex organic compound belonging to the class of triterpenoid saponins. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications.

Properties

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-31(2)11-13-35(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-33(5)19(20(35)15-31)7-8-24-34(33,6)10-9-23-32(3,4)28(43)21(39)16-36(23,24)18-38/h7,20-29,37-43H,8-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWNEOKIHCAVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester typically involves multiple steps, starting from oleanolic acid. The process includes hydroxylation at specific positions and glycosylation to attach the beta-D-glucopyranosyl ester group. The reaction conditions often require the use of catalysts and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce the triterpenoid backbone, followed by chemical modifications to introduce the desired functional groups. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The double bond in the olean-12-en structure can be reduced to form a saturated compound.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated triterpenoids.

Scientific Research Applications

Pharmaceutical Applications

The compound's structural characteristics suggest potential uses in pharmacology. Its ability to interact with various biological targets makes it a candidate for:

- Antioxidant Activity : The presence of multiple hydroxyl groups may confer antioxidant properties.

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their ability to modulate inflammatory pathways.

Nutraceuticals

Given its potential health benefits:

- Dietary Supplements : The compound could be explored as a supplement due to its possible health-promoting effects.

Cosmetic Industry

The compound's hydrophilic nature and antioxidant properties may make it suitable for:

- Skincare Products : It could be incorporated into formulations aimed at skin protection and anti-aging.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capabilities of similar polyphenolic compounds. Results indicated that such compounds can effectively scavenge free radicals and reduce oxidative stress in cellular models.

Case Study 2: Anti-inflammatory Activity

Research on related triterpene glycosides demonstrated their effectiveness in reducing pro-inflammatory cytokines in vitro. This suggests that the compound may have similar effects worth exploring.

Mechanism of Action

The mechanism of action of (2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways, such as the NF-κB and MAPK pathways, leading to anti-inflammatory and anti-cancer effects. The compound may also interact with viral proteins, inhibiting their replication and spread.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triterpenoid saponins, such as:

Ginsenosides: Found in ginseng, these compounds have similar structures and biological activities.

Glycyrrhizin: Found in licorice root, it shares structural similarities and therapeutic properties.

Uniqueness

What sets (2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester apart is its specific hydroxylation pattern and glycosylation, which confer unique biological activities and potential therapeutic benefits.

Biological Activity

The compound 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl 10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate (commonly referred to as compound A) is a complex organic molecule with significant biological activity. Its structure includes multiple hydroxyl groups and a tetradecahydropicene backbone that may contribute to its pharmacological properties. This article reviews the biological activities associated with compound A based on existing research.

- Molecular Formula : C36H58O10

- Molar Mass : 650.83 g/mol

- Density : 1.31 g/cm³

- Boiling Point : 744.5°C

- Flash Point : 224.7°C

Antioxidant Activity

Compound A exhibits notable antioxidant properties. Studies indicate that the presence of multiple hydroxyl groups enhances its ability to scavenge free radicals and reduce oxidative stress. For instance:

- In vitro assays demonstrated that compound A effectively neutralizes reactive oxygen species (ROS), indicating potential protective effects against oxidative damage in cells .

Anti-inflammatory Effects

Research has shown that compound A can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in managing inflammatory diseases:

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with compound A resulted in a significant decrease in inflammatory markers compared to untreated controls .

Antimicrobial Activity

The antimicrobial efficacy of compound A has been evaluated against various bacterial strains:

- Results : Compound A demonstrated inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used for comparison .

The biological activities of compound A may be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups facilitate electron donation to free radicals.

- Enzyme Inhibition : Compound A may inhibit enzymes involved in inflammatory pathways.

- Membrane Disruption : The hydrophobic regions of the molecule can interact with bacterial membranes leading to cell lysis.

Data Table: Biological Activities Summary

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of this compound during synthesis?

To validate structural integrity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and high-resolution mass spectrometry (HRMS). Cross-validate results with X-ray diffraction (XRD) for crystalline derivatives. For polar functional groups, infrared (IR) spectroscopy can confirm hydroxyl and carboxylate moieties. Ensure purity assessments via HPLC-UV/ELSD .

Q. How can researchers optimize reaction yields in multistep syntheses of this compound?

Use statistical design of experiments (DOE), such as factorial or response surface methodologies, to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can screen temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1 to 1:1.5). Analyze interactions using ANOVA and optimize via central composite design .

Q. Which solvent systems are compatible with this compound’s polar functional groups during purification?

Prioritize solvent polarity matching using Hansen solubility parameters. For chromatographic purification, test binary mixtures like ethyl acetate/hexanes (polarity gradient) or methanol/dichloromethane. For crystallization, screen solvents via high-throughput experimentation (HTE) with automated liquid handlers. Include stability tests to avoid degradation in acidic/basic conditions .

Advanced Research Questions

Q. How can quantum chemical calculations guide the prediction of reaction pathways for derivatives?

Integrate density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental data to map energy profiles for key intermediates. Use intrinsic reaction coordinate (IRC) analysis to validate transition states. For stereochemical outcomes, apply conformational sampling with molecular mechanics (MMFF94 force field). Validate predictions using kinetic isotopic effect (KIE) studies .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

Implement hybrid DFT-D3 (dispersion-corrected) methods to account for van der Waals interactions in NMR chemical shift predictions. Cross-validate with solid-state NMR or dynamic nuclear polarization (DNP) for crystalline phases. For discrepancies in mass spectra, investigate ion fragmentation pathways using tandem MS/MS and collision-induced dissociation (CID) .

Q. How can machine learning models predict crystallization behavior under varying thermodynamic conditions?

Train neural networks on datasets of solvent polarity, temperature, and supersaturation ratios. Use COMSOL Multiphysics to simulate nucleation kinetics and integrate AI-driven parameter optimization. Validate models with in situ Raman spectroscopy or powder XRD to monitor polymorph transitions .

Q. What multi-scale modeling approaches elucidate supramolecular assembly in biological systems?

Combine molecular dynamics (MD) simulations (AMBER or CHARMM force fields) with quantum mechanics/molecular mechanics (QM/MM) to study host-guest interactions. Validate with small-angle X-ray scattering (SAXS) or cryo-electron microscopy (cryo-EM). For membrane permeability, apply free-energy perturbation (FEP) calculations .

Methodological Considerations

-

Statistical Design : Use fractional factorial designs to reduce experimental runs while capturing interaction effects. Example matrix:

Factor Low (-1) High (+1) Temp 60°C 100°C Time 12h 24h Catalyst 0.5 mol% 1.5 mol% Analyze via Pareto charts to prioritize significant factors . -

Computational Workflow :

-

AI Integration : Deploy reinforcement learning (RL) in robotic platforms for autonomous reaction condition optimization. Use Bayesian optimization to iteratively refine parameters like pH and mixing rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.